molecular formula C7H6ClNaO2S B1604064 3-Chloro-4-methylbenzenesulfinic acid sodium salt CAS No. 144772-86-1

3-Chloro-4-methylbenzenesulfinic acid sodium salt

Cat. No. B1604064
CAS RN: 144772-86-1
M. Wt: 212.63 g/mol
InChI Key: IWDSCFJWVQAJBK-UHFFFAOYSA-M
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Description

3-Chloro-4-methylbenzenesulfinic acid sodium salt is a chemical compound with the molecular formula C7H6ClNaO2S and a molecular weight of 212.63 . It is used for research purposes .


Molecular Structure Analysis

The InChI key for this compound is IWDSCFJWVQAJBK-UHFFFAOYSA-M . The InChI string is InChI=1S/C7H7ClO2S.Na/c1-5-2-3-6 (11 (9)10)4-7 (5)8;/h2-4H,1H3, (H,9,10);/q;+1/p-1 .

Scientific Research Applications

Synthesis of Organosulfur Compounds

Sodium sulfinates serve as versatile building blocks for preparing valuable organosulfur compounds through various bond-forming reactions, such as S–S, N–S, and C–S bonds. This leads to the synthesis of thiosulfonates, sulfonamides, sulfides, and various sulfones like vinyl sulfones, allyl sulfones, and β-keto sulfones .

Catalytic Applications

Sulfonic acid-based inorganic supports with diverse structures have seen recent advances in catalytic applications. These include silicates, zeolites, SBA-15, MCM-41, MOFs, and other inorganic supports .

Biochemical Research

While not specific to 3-Chloro-4-methylbenzenesulfinic acid sodium salt, sodium sulfinates are used in biochemical research for proteomics studies .

Safety and Hazards

For safety and hazards information, it’s best to refer to the Safety Data Sheet (SDS) of the compound .

properties

IUPAC Name

sodium;3-chloro-4-methylbenzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S.Na/c1-5-2-3-6(11(9)10)4-7(5)8;/h2-4H,1H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDSCFJWVQAJBK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635597
Record name Sodium 3-chloro-4-methylbenzene-1-sulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144772-86-1
Record name Sodium 3-chloro-4-methylbenzene-1-sulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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